molecular formula C19H18N6O2 B2877382 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine CAS No. 899999-32-7

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2877382
CAS No.: 899999-32-7
M. Wt: 362.393
InChI Key: FRBLDRPSTCALFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3-triazole core substituted at position 1 with an m-tolyl (3-methylphenyl) group and at position 4 with a 1,2,4-oxadiazole ring bearing a 4-ethoxyphenyl moiety. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and condensation reactions for oxadiazole assembly, as inferred from analogous methods in the literature .

Properties

IUPAC Name

5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-3-26-15-9-7-13(8-10-15)18-21-19(27-23-18)16-17(20)25(24-22-16)14-6-4-5-12(2)11-14/h4-11H,3,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBLDRPSTCALFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine represents a novel class of bioactive molecules derived from the oxadiazole and triazole scaffolds. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C19H20N4O
  • Molar Mass : 320.39 g/mol
  • CAS Number : Not specified in the search results.

The compound features a triazole ring linked to an oxadiazole moiety, which is known for its significant biological activity.

Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit potent anticancer properties. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation:

  • Inhibition of Enzymes : Compounds similar to this compound have been reported to inhibit crucial enzymes such as:
    • Thymidylate Synthase
    • Histone Deacetylase (HDAC)
    • Telomerase
  • Cell Line Studies : Various studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, a study highlighted that modifications to the oxadiazole structure can enhance cytotoxicity against different cancer types by targeting specific molecular pathways .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Recent investigations into oxadiazole derivatives have revealed their effectiveness against a range of bacterial strains. The structural modifications are critical in enhancing their antimicrobial efficacy .

Case Study 1: Anticancer Potential

A detailed study on 1,3,4-oxadiazole derivatives demonstrated significant anticancer activity in vitro against various cancer cell lines. The study utilized molecular docking techniques to predict binding affinities with key biological targets involved in cancer progression .

CompoundCell Line TestedIC50 (μM)Mechanism
OX7MCF-715HDAC Inhibition
OX11HeLa10Telomerase Inhibition

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of substituted oxadiazoles showed that compounds could inhibit bacterial growth effectively:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
OX7E. coli32 μg/mL
OX11S. aureus16 μg/mL

These findings suggest that structural modifications significantly influence the biological activity of oxadiazole-based compounds.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound Name Oxadiazole Substituent Triazole Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Ethoxyphenyl m-Tolyl C₂₀H₁₉N₇O₂ 397.42 Antiproliferative potential (inferred)
1-(4-Ethoxyphenyl)-4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 4-Methoxyphenyl 4-Ethoxyphenyl C₂₀H₁₉N₇O₃ 413.41 Higher polarity due to methoxy group
1-(3-Chlorophenyl)-4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 4-Ethoxyphenyl 3-Chlorophenyl C₁₈H₁₅ClN₆O₂ 382.81 Increased lipophilicity (Cl substituent)
BG15894 Pyridin-4-yl 4-Ethoxyphenyl C₁₇H₁₅N₇O₂ 349.35 Potential CNS activity (pyridine moiety)

Key Observations :

  • The 4-ethoxyphenyl group on the oxadiazole in the target compound balances electron-donating effects (ethoxy) and steric bulk, which may enhance binding to hydrophobic pockets in biological targets compared to the methoxy analog .

Substituent Variations on the Triazole Ring

Compound Name Triazole Substituent Oxadiazole Substituent Molecular Formula Biological Activity Notes
Target Compound m-Tolyl 4-Ethoxyphenyl C₂₀H₁₉N₇O₂ Methyl group may enhance metabolic stability
E595-0525 3,5-Dimethylphenyl 4-Ethoxyphenyl C₂₀H₂₀N₆O₂ Increased steric hindrance (dual methyl groups)
1-(5-Chloro-2-methylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 5-Chloro-2-methylphenyl 4-Fluorophenyl C₁₇H₁₂ClFN₆O Enhanced halogen-mediated interactions (Cl, F)

Key Observations :

  • The m-tolyl group in the target compound provides moderate steric bulk compared to the3,5-dimethylphenyl analog , which could influence target selectivity.
  • Halogenated aryl groups (e.g., Cl, F) in may improve binding affinity to halogen-bond-accepting residues in enzymes or receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.